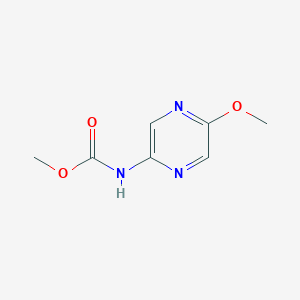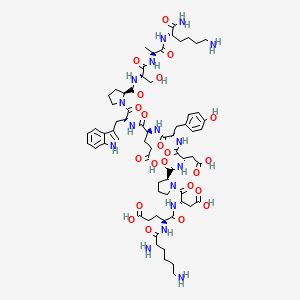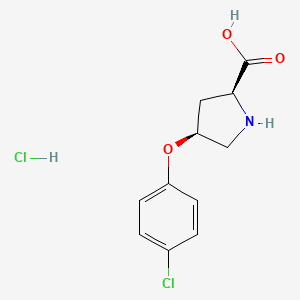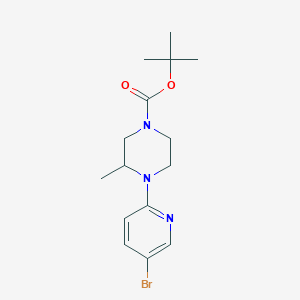
1,3-Benzenediamine, 4,6-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzenediamine, 4,6-dimethoxy- is an organic compound with the molecular formula C8H12N2O2. It is a derivative of benzenediamine, featuring two methoxy groups at the 4 and 6 positions on the benzene ring. This compound is known for its applications in various fields, including the production of dyes, pigments, and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Benzenediamine, 4,6-dimethoxy- can be synthesized through several methods. One common approach involves the reaction of 1,3-diaminobenzene with methoxy-substituted reagents under controlled conditions. The reaction typically requires a solvent such as methanol and a catalyst to facilitate the methoxylation process .
Industrial Production Methods
In industrial settings, the production of 1,3-Benzenediamine, 4,6-dimethoxy- often involves large-scale chemical reactors where the reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzenediamine, 4,6-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted benzenediamine derivatives .
Aplicaciones Científicas De Investigación
1,3-Benzenediamine, 4,6-dimethoxy- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of pigments, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,3-Benzenediamine, 4,6-dimethoxy- involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to the formation of nitroxyl radicals, which help in scavenging free radicals and preventing oxidative damage . The compound’s ability to undergo various chemical reactions also plays a role in its biological activities.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzenediamine, 4-methoxy-: This compound has a single methoxy group at the 4 position.
1,3-Benzenediamine, 4,5-dimethoxy-: It features methoxy groups at the 4 and 5 positions.
1,3-Benzenediamine, 2,4-dimethoxy-: This compound has methoxy groups at the 2 and 4 positions
Uniqueness
1,3-Benzenediamine, 4,6-dimethoxy- is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and biological properties. The 4 and 6 positions on the benzene ring provide distinct steric and electronic effects, making this compound valuable for specific applications in research and industry .
Propiedades
Número CAS |
1129-15-3 |
|---|---|
Fórmula molecular |
C8H12N2O2 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
4,6-dimethoxybenzene-1,3-diamine |
InChI |
InChI=1S/C8H12N2O2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,9-10H2,1-2H3 |
Clave InChI |
RRIMNXYWOCQLCF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1N)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 3-cyano-1,2,3,3A,4,5,7,7A-octahydropyrrolo[2,3-C]pyridine-6-carboxylate](/img/structure/B13908176.png)


![Tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate;hemi(oxalic acid)](/img/structure/B13908205.png)


![1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one](/img/structure/B13908231.png)




